molecular formula C15H25NO3S B2958545 N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide CAS No. 1018129-61-7

N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2958545
CAS No.: 1018129-61-7
M. Wt: 299.43
InChI Key: MKDIOYNHTKWBGY-UHFFFAOYSA-N
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Description

N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and its subsequent functionalization. The initial step may involve the nitration of benzene to introduce a nitro group, followed by reduction to an amine group. The sulfonamide group is then introduced through a reaction with sulfonic acid derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, modulating their activity, and influencing biological processes.

Comparison with Similar Compounds

  • N-(sec-butyl)-4-methylbenzenesulfonamide

  • N-(sec-butyl)-2-methoxybenzenesulfonamide

  • N-(sec-butyl)-5-isopropylbenzenesulfonamide

Uniqueness: N-(sec-butyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties compared to its analogs. This distinct structure allows for targeted applications and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-7-12(5)16-20(17,18)15-9-13(10(2)3)11(4)8-14(15)19-6/h8-10,12,16H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDIOYNHTKWBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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